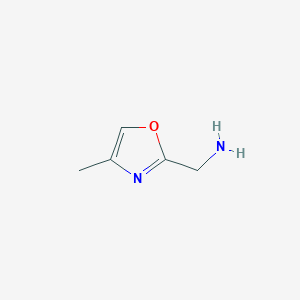

(4-Methyloxazol-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSASGPURGEDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Methyloxazol-2-YL)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Methyloxazol-2-YL)methanamine. Due to the limited availability of extensive experimental data for this specific molecule, this guide also presents logical workflows for its synthesis and potential biological evaluation based on established principles and data for structurally related compounds.

Chemical Properties and Structure

This compound is a heterocyclic amine containing a 4-methyloxazole core. While detailed experimental data for the free base is scarce in publicly available literature, its hydrochloride salt is commercially available and better characterized.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | Not explicitly found | 1391733-72-4[1] |

| Molecular Formula | C₅H₈N₂O | C₅H₉ClN₂O[1] |

| Molecular Weight | 112.13 g/mol | 148.59 g/mol [1] |

| IUPAC Name | (4-methyl-1,3-oxazol-2-yl)methanamine | (4-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride |

| SMILES | NCC1=NC(C)=CO1 | NCC1=NC(C)=CO1.[H]Cl[1] |

| InChI Key | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

The structure of this compound consists of a central five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. A methyl group is attached at position 4 of the ring, and an aminomethyl group (-CH₂NH₂) is at position 2.

Experimental Protocols: A Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Methodology:

Step 1: Synthesis of 2-Amino-4-methyloxazole A common method for the synthesis of 2-aminooxazoles is the reaction of an α-haloketone with urea or a urea equivalent. In this proposed first step, 1-chloro-2-propanone would be reacted with urea to form 2-amino-4-methyloxazole. This reaction typically proceeds via the formation of a hydroxy-oxazoline intermediate which then dehydrates to the oxazole.

Step 2: Synthesis of 2-(Chloromethyl)-4-methyloxazole The 2-amino group of 2-amino-4-methyloxazole can be converted to a 2-chloro substituent via a Sandmeyer-type reaction. However, a more direct approach for related compounds involves the halogenation of a suitable precursor. For the purpose of this proposed workflow, we will consider the conversion of the 2-amino group to a 2-chloromethyl group. A more direct literature-precedented approach for similar structures involves the reaction of a substituted α-diazoacetophenone with chloroacetonitrile.

Step 3: Synthesis of this compound The final step would involve a nucleophilic substitution reaction on the 2-(chloromethyl)-4-methyloxazole. This can be achieved by reacting it with a source of ammonia. To avoid over-alkylation, a Gabriel synthesis approach using potassium phthalimide followed by hydrazinolysis is often employed to yield the primary amine.

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, the oxazole scaffold is present in numerous biologically active compounds. For instance, various substituted oxazoles have been investigated as inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative diseases. Additionally, other oxazole derivatives have been explored for their potential as anticancer and antimicrobial agents.

Given this context, a logical experimental workflow for the initial biological screening of this compound would involve a series of in vitro assays to identify potential therapeutic areas of interest.

Caption: Logical workflow for the biological evaluation of a novel compound.

Methodology:

-

Primary Screening: The initial phase would involve screening this compound against a panel of relevant biological targets.

-

Enzyme Inhibition Assays: Based on the activity of related oxazoles, assays for monoamine oxidase A (MAO-A) and B (MAO-B) inhibition would be a logical starting point.

-

Cytotoxicity Assays: The compound would be tested against a panel of human cancer cell lines to determine its potential as an anticancer agent.

-

Antimicrobial Assays: The compound's activity against a range of pathogenic bacteria and fungi would be assessed to explore its potential as an anti-infective agent.

-

-

Secondary Screening and Hit Validation: If significant activity ("a hit") is observed in any of the primary screens, further studies would be conducted.

-

Dose-Response and IC50/EC50 Determination: The potency of the compound would be quantified by determining the concentration at which it elicits a half-maximal response (IC50 for inhibition or EC50 for activation).

-

-

Mechanism of Action and Pathway Analysis: For validated hits, experiments would be designed to elucidate the mechanism of action.

-

Signaling Pathway Analysis: If the compound shows, for example, cytotoxic activity, further studies would investigate its effect on key cellular signaling pathways involved in cell cycle regulation, apoptosis, or other relevant processes.

-

-

In Vivo Studies: Promising candidates from in vitro studies would then be evaluated in animal models to assess their efficacy and safety profiles.

This systematic approach allows for the efficient evaluation of a novel chemical entity like this compound to determine its potential for further drug development.

References

Synthesis of (4-Methyloxazol-2-YL)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of (4-Methyloxazol-2-YL)methanamine hydrochloride. While direct literature detailing a specific, optimized synthesis for this molecule is sparse, this document consolidates established organic chemistry principles and analogous procedures to propose a robust and logical synthetic route. The proposed pathway commences with the conversion of 4-methyloxazole-2-carboxylic acid to its corresponding carboxamide, followed by a chemical reduction to the primary amine, and concludes with the formation of the final hydrochloride salt. This guide provides detailed experimental protocols, reagent specifications, and a clear workflow to aid researchers in the successful synthesis of the target compound.

Introduction

This compound hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole moiety in various biologically active molecules. The presence of a primary amine provides a versatile handle for further chemical modifications. This document provides a detailed, practical guide for its synthesis, designed for an audience with a professional background in synthetic organic chemistry.

Proposed Synthetic Pathway

The proposed three-step synthesis begins with the commercially available or readily synthesized 4-methyloxazole-2-carboxylic acid. The pathway involves the formation of an amide intermediate, which is subsequently reduced to the desired primary amine. The final step is the conversion of the free amine to its stable hydrochloride salt for improved handling and solubility.

Figure 1: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4-Methyloxazole-2-carboxamide

This step involves the conversion of the carboxylic acid to an amide. This can be achieved via an acid chloride intermediate or by using a coupling agent like carbonyldiimidazole (CDI). The acid chloride route is detailed below.

Protocol:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyloxazole-2-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >10 eq) and cool it to 0 °C.

-

Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Stir the resulting mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methyloxazole-2-carboxamide.

-

Purify the product by recrystallization or column chromatography.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Methyloxazole-2-carboxylic Acid | 127.10 | 1.0 eq | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 - 3.0 eq | Chlorinating Agent |

| Dimethylformamide (DMF) | 73.09 | Catalytic | Catalyst |

| Ammonium Hydroxide (NH₄OH) | 35.04 | >10 eq | Aminating Agent |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent |

| Ethyl Acetate | 88.11 | Solvent | Extraction |

Step 2: Synthesis of this compound (Amide Reduction)

This key step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functional group to a primary amine.[1] This reaction must be conducted under strictly anhydrous conditions.

Protocol:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar).

-

Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve 4-methyloxazole-2-carboxamide (1.0 eq) in anhydrous THF.

-

Add the solution of the amide dropwise via the addition funnel to the LiAlH₄ suspension at 0 °C with stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction by TLC. Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid aluminum salts and wash thoroughly with THF or Ethyl Acetate.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude this compound as a free base. The product may be used directly in the next step or purified by distillation if necessary.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |

| 4-Methyloxazole-2-carboxamide | 126.11 | 1.0 eq | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 4.0 eq | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent |

| Water (H₂O) | 18.02 | As required | Quenching |

| Sodium Hydroxide (NaOH) | 40.00 | As required | Quenching |

Step 3: Preparation of this compound Hydrochloride

The final step is the formation of the hydrochloride salt, which is typically a more stable, crystalline solid compared to the free amine.[2][3]

Protocol:

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) (1.0-1.2 eq) dropwise with stirring.[2]

-

A precipitate should form immediately or upon further stirring.

-

Continue stirring at 0 °C for 30-60 minutes after the addition is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound hydrochloride as a solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Role |

| This compound | 112.13 | 1.0 eq | Starting Material |

| HCl in Dioxane/Ether | 36.46 | 1.0 - 1.2 eq | Salt Formation |

| Anhydrous Diethyl Ether | 74.12 | Solvent | Solvent/Washing |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere.[4]

-

Hydrogen Chloride (HCl solutions): Corrosive. Handle with care in a fume hood.

All experimental work should be conducted by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.

Conclusion

The synthetic route detailed in this guide provides a logical and feasible approach for the laboratory-scale preparation of this compound hydrochloride. By leveraging well-established chemical transformations, this guide serves as a valuable resource for researchers requiring access to this and structurally related compounds for further investigation in drug development and medicinal chemistry. Optimization of reaction conditions for each step may be necessary to achieve desired yields and purity on a specific scale.

References

(4-Methyloxazol-2-YL)methanamine CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

(4-Methyloxazol-2-YL)methanamine is a substituted oxazole compound. While the free base form is of interest, the most readily available and characterized form is its hydrochloride salt.

Data Presentation: Chemical Properties

| Property | This compound Hydrochloride | This compound (Free Base, Calculated) |

| CAS Number | 1391733-72-4[1] | Not explicitly found in searches |

| Molecular Formula | C₅H₉ClN₂O | C₅H₈N₂O |

| Molecular Weight | 148.59 g/mol [1] | 112.13 g/mol |

| Synonyms | (4-methyl-1,3-oxazol-2-yl)methanamine hydrochloride | 2-(Aminomethyl)-4-methyloxazole |

Note: The molecular weight of the free base is calculated from the molecular formula.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general methods for the synthesis of substituted oxazoles are well-established. The following represents a plausible synthetic route based on common organic chemistry principles.

Experimental Protocol: General Synthesis of a 2,4-Disubstituted Oxazole via adapted Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. To synthesize this compound, a suitable starting material would be an N-acylated aminomethyl ketone.

Step 1: Acylation of an Aminomethyl Ketone

A protected aminomethyl ketone, such as N-(tert-butoxycarbonyl)-2-aminoacetone, would be reacted with an activated carboxylic acid derivative to form the necessary α-acylamino ketone.

Step 2: Cyclization and Dehydration

The resulting α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the oxazole ring.

Step 3: Deprotection

The protecting group on the amine (e.g., Boc group) is removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid) to yield the final product, this compound.

Mandatory Visualization: Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the oxazole scaffold is a common motif in many biologically active compounds. For instance, other substituted oxazoles have been investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases.

Mandatory Visualization: Logical Relationship for Drug Discovery

Given the lack of specific pathway information, the following diagram illustrates the logical progression from a synthesized compound to the identification of its biological activity, a common workflow in drug discovery.

Caption: A typical drug discovery process from a synthesized compound.

Conclusion

References

The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery

Introduction

The oxazole scaffold, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substitution patterns on the oxazole ring play a crucial role in determining the pharmacological properties of these derivatives.[1] This technical guide focuses on the biological activities of 4-methyloxazole derivatives, a class of compounds that has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer and Antiproliferative Activity

A significant body of research has highlighted the potent anticancer effects of 4-methyloxazole derivatives. These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines, often with high potency.

A notable mechanism of action for several 4-methyloxazole derivatives is the disruption of microtubule dynamics.[2] For instance, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, designed as analogs of the natural product combretastatin A-4 (CA-4), have demonstrated potent antitubulin activity.[2] These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules, which are essential for cell division.[2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 4-methyloxazole derivatives against various human cancer cell lines.

| Compound | Substitution at C5 | Cancer Cell Line | IC50 (nM) | Reference |

| 4g | m-fluoro-p-methoxyphenyl | Jurkat (Leukemia) | 0.35 - 4.6 | [2] |

| SEM (Leukemia) | 0.35 - 4.6 | [2] | ||

| 4i | p-ethoxyphenyl | RS4;11 (Leukemia) | 0.5 - 20.2 | [2] |

| Jurkat (Leukemia) | 0.5 - 20.2 | [2] | ||

| SEM (Leukemia) | 0.5 - 20.2 | [2] | ||

| 4a | 2'-naphthyl | Various | 0.5 - 73.2 | [2] |

| 3d | naphth-2-yl (thiazole analog) | Various | 33 - 702 | [2] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of 4-methyloxazole derivatives is commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[3]

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum.[3] The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[3]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period, typically 72 hours.[3]

-

MTT Addition: After the incubation period, a solution of MTT (5 µg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100 µl of DMSO per well.[3]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualization: Mechanism of Action of Antitubulin 4-Methyloxazole Derivatives

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

A Technical Guide to the Spectroscopic Properties of (4-Methyloxazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Methyloxazol-2-YL)methanamine. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the atoms and bonds within the molecule.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H5 (oxazole ring) |

| ~4.0 | s | 2H | -CH₂-NH₂ |

| ~2.2 | s | 3H | -CH₃ |

| ~1.5-2.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C2 (oxazole ring) |

| ~148 | C4 (oxazole ring) |

| ~125 | C5 (oxazole ring) |

| ~45 | -CH₂-NH₂ |

| ~10 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Weak | C-H stretch (aromatic/vinylic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Medium | C=N stretch (oxazole ring) |

| ~1580 | Medium | C=C stretch (oxazole ring) |

| ~1450 | Medium | CH₂/CH₃ bend |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - NH]⁺ |

| 82 | [M - CH₂NH₂]⁺ |

| 54 | [C₃H₂N]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The choice of solvent should ensure the compound is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width to encompass all expected carbon signals.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

For KBr pellet (solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds, especially the hydrochloride salt.

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument should be capable of resolving small mass differences to aid in molecular formula determination.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. For HRMS data, use the accurate mass to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of (4-Methyloxazol-2-YL)methanamine

Disclaimer: Publicly available quantitative solubility and stability data for (4-Methyloxazol-2-YL)methanamine is limited. This guide provides a framework based on the general properties of heterocyclic amines and outlines detailed experimental protocols for determining these characteristics.

Introduction

This compound is a small molecule featuring a 4-methyloxazole heterocyclic ring and a primary amine functional group. Its physicochemical properties, particularly solubility and stability, are critical for its application in research and drug development. Amines are generally basic and can form salts with acids, which often enhances their aqueous solubility.[1][2] The oxazole ring introduces polarity but also some lipophilic character. This guide outlines the expected solubility and stability profile of this compound and provides detailed methodologies for its empirical determination.

Predicted Physicochemical Properties

Based on its structure, this compound is expected to be a low molecular weight amine. Such compounds are typically soluble in water and organic solvents.[1] As an amine, its aqueous solubility is expected to be pH-dependent, with higher solubility in acidic conditions due to the formation of a protonated, more polar ammonium salt.[2][3]

Quantitative Data Summary

Table 1: Solubility Data

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | Neutral | Data Not Available | HPLC-UV |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data Not Available | HPLC-UV |

| 0.1 M HCl | 25 | 1.0 | Data Not Available | HPLC-UV |

| Methanol | 25 | N/A | Data Not Available | HPLC-UV |

| Ethanol | 25 | N/A | Data Not Available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Available | HPLC-UV |

Table 2: Stability Data

| Condition | Parameter | Value | Half-life (t½) | Degradation Products | Method |

| Aqueous Buffer | pH 3, 40°C | Data Not Available | Data Not Available | Data Not Available | LC-MS |

| Aqueous Buffer | pH 7, 40°C | Data Not Available | Data Not Available | Data Not Available | LC-MS |

| Aqueous Buffer | pH 9, 40°C | Data Not Available | Data Not Available | Data Not Available | LC-MS |

| Oxidative Stress | 3% H₂O₂, 25°C | Data Not Available | Data Not Available | Data Not Available | LC-MS |

| Photostability | UV/Vis light, 25°C | Data Not Available | Data Not Available | Data Not Available | LC-MS |

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

4.1. Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous medium.

-

Materials:

-

This compound

-

Purified water, Phosphate Buffered Saline (PBS, pH 7.4)

-

Calibrated pH meter

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

-

-

Procedure:

-

Add an excess amount of this compound to a vial to ensure a saturated solution.

-

Add a known volume of the desired aqueous solvent (e.g., 2 mL of PBS).[1]

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for 24 hours to reach equilibrium.

-

After 24 hours, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration of the compound in the original supernatant based on the calibration curve and the dilution factor.

-

4.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

LC-MS system

-

Photostability chamber

-

Temperature-controlled oven

-

-

Procedure:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.[4] Withdraw and neutralize samples at the same time points as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points.

-

Photostability: Expose the stock solution in a photostability chamber to UV/Vis light. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).[5][6]

-

Analysis: Analyze all samples by LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

5.2. Logical Flow for Stability Testing

Caption: Logical flow of a forced degradation study.

Signaling Pathways

There is no direct information in the provided search results linking this compound to specific signaling pathways. However, structurally related heterocyclic amines can interact with various biological targets. For instance, certain oxazole derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).[7] Should this compound be investigated for biological activity, a potential starting point could be screening against a panel of common drug targets, including kinases, GPCRs, and metabolic enzymes.

Caption: Hypothetical biological interaction pathway.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its characterization. Based on the principles of organic chemistry, the compound is expected to be a water-soluble amine with pH-dependent solubility. The provided protocols offer robust methods for determining its precise solubility and stability profile, which are essential steps in the evaluation of any compound for research or drug development purposes.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Workup [chem.rochester.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. Stability of heterocyclic amines during heating [agris.fao.org]

- 6. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatile Heterocyclic Building Block: A Technical Guide to (4-Methyloxazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyloxazol-2-YL)methanamine is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive primary amine with a stable oxazole core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | This compound | This compound hydrochloride |

| CAS Number | Not available | 1391733-72-4[1] |

| Molecular Formula | C₅H₈N₂O | C₅H₉ClN₂O |

| Molecular Weight | 112.13 g/mol | 148.59 g/mol [1] |

| Appearance | Not available | Solid |

| Solubility | Not available | Likely soluble in polar solvents |

Synthesis of this compound

Proposed Synthetic Route 1: Gabriel Synthesis from 2-(Chloromethyl)-4-methyloxazole

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides.[2][3][4][5][6] This method avoids the over-alkylation often encountered with direct amination.

Experimental Protocol (Proposed):

-

Step 1: N-Alkylation of Potassium Phthalimide. In a flame-dried round-bottom flask, potassium phthalimide (1.1 equivalents) is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 2-(chloromethyl)-4-methyloxazole (1.0 equivalent) is added, and the reaction mixture is stirred at 60-80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Hydrazinolysis. After completion of the alkylation, the reaction mixture is cooled to room temperature. Hydrazine hydrate (2.0 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. The formation of a white precipitate (phthalhydrazide) indicates the release of the desired amine.

-

Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

DOT Diagram of Proposed Gabriel Synthesis:

Caption: Proposed Gabriel synthesis of this compound.

Proposed Synthetic Route 2: Reductive Amination of 4-Methyloxazole-2-carbaldehyde

Reductive amination is another powerful method for the synthesis of amines from carbonyl compounds.[7][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.

Experimental Protocol (Proposed):

-

Step 1: Imine Formation and Reduction. In a round-bottom flask, 4-methyloxazole-2-carbaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as methanol or dichloromethane. To this solution, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5-2.0 equivalents) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents). The reaction is typically stirred at room temperature for 12-24 hours.

-

Step 2: Work-up and Purification. The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH of 9-10. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

DOT Diagram of Proposed Reductive Amination:

Caption: Proposed reductive amination of 4-methyloxazole-2-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable pharmacophore in the design of various enzyme inhibitors and receptor modulators. While direct biological data for the parent compound is limited, the activities of its derivatives provide strong evidence for its potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the closely related isomer, (2-methyloxazol-4-yl)methanamine, have shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[12][13][14][15] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide has been identified as a selective inhibitor of MAO-B.[12][14][15]

Quantitative Data on MAO Inhibition by a Related Compound:

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3[12] | 3.47[12] | 12.48 |

This data suggests that the oxazole moiety, in combination with other structural features, can confer potent and selective MAO inhibitory activity. It is therefore highly probable that derivatives of this compound could also exhibit similar biological profiles.

Signaling Pathway of MAO Inhibition:

Caption: Role of MAO inhibitors in neurotransmission.

Conclusion

This compound is a heterocyclic building block with significant potential in the field of drug discovery. Its straightforward, albeit not yet explicitly documented, synthesis and the proven biological activity of its close relatives make it a prime candidate for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives of this compound is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to embark on such investigations.

References

- 1. 1391733-72-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile heterocyclic core, focusing on its synthesis, biological evaluation, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of the 2-Amino-4-Methyloxazole Core

The foundational 2-amino-4-methyloxazole structure is typically synthesized through the condensation of a β-ketoester with urea or a urea equivalent. A common and efficient method involves the reaction of ethyl 2-chloroacetoacetate with urea, followed by basic hydrolysis to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. This key intermediate serves as a versatile building block for further derivatization.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

-

Urea

-

Ethyl 2-chloroacetoacetate

-

O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Sodium hydroxide (NaOH)

-

Solvents (e.g., ethanol, water)

Procedure:

-

Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol, to facilitate the initial condensation reaction.

-

Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

-

Hydrolysis: The ester group at the 5-position is hydrolyzed using a base, typically aqueous sodium hydroxide, under refluxing conditions to afford the carboxylic acid intermediate.

-

Purification: The final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, is purified using standard techniques such as recrystallization.

This carboxylic acid intermediate can then be coupled with various amino acids or peptide fragments using a coupling reagent like TBTU to generate a library of derivatives for biological screening.

Biological Activities and Therapeutic Potential

2-Amino-4-methyloxazole derivatives have been investigated for a range of pharmacological activities, with the most prominent being their antimicrobial, anticancer, and antioxidant effects.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly their efficacy against Mycobacterium tuberculosis. Isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to significantly enhance antimycobacterial activity and improve physicochemical properties such as water solubility.

One of the most active compounds identified is a 2-aminooxazole derivative with a reported Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against M. tuberculosis, a profound increase in activity compared to its 2-aminothiazole counterpart (MIC ≥ 500 µg/mL).

Table 1: Antimicrobial Activity of 2-Aminooxazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) |

| 6b | Mycobacterium tuberculosis H37Ra | 3.125 |

| 6b | Staphylococcus aureus | > 62.5 |

| 6b | Candida albicans | 62.5 |

| 7b | Mycobacterium tuberculosis H37Ra | 6.25 |

| 15b | Mycobacterium tuberculosis H37Ra | 7.81 |

| 16b | Mycobacterium tuberculosis H37Ra | 15.63 |

Data extracted from a study on isosteric replacement of 2-aminothiazoles.

Method: Broth Microdilution Method

Materials:

-

Mueller-Hinton broth or other appropriate bacterial/fungal growth medium.

-

Microtiter plates (96-well).

-

Bacterial/fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., isoniazid for M. tuberculosis).

-

Negative control (medium with solvent).

Procedure:

-

Serial Dilutions: The test compounds are serially diluted in the growth medium in the microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Molecular docking studies suggest that the antimycobacterial activity of 2-aminooxazole derivatives may stem from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial for the initiation of fatty acid synthesis, a vital process for the survival of the bacterium.

Anticancer Activity

Several studies have reported the anticancer potential of oxazole derivatives. While specific data for 2-amino-4-methyloxazole derivatives is emerging, related 2-methyloxazole derivatives have shown potent antiproliferative activity against various cancer cell lines. These compounds often act as antitubulin agents, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.

Table 2: Antiproliferative Activity of 2-Methyloxazole Derivatives

| Compound ID | Cell Line | IC50 (nM) |

| 4g | Jurkat (Leukemia) | 0.35 |

| 4g | SEM (Leukemia) | 0.8 |

| 4g | HT-29 (Colon) | 4.6 |

| 4i | Jurkat (Leukemia) | 0.5 |

| 4i | SEM (Leukemia) | 1.2 |

| 4i | HT-29 (Colon) | 20.2 |

Data from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.

Materials:

-

Cancer cell lines (e.g., HT-29).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity

Some 2-amino-4-methyloxazole derivatives have demonstrated potent antioxidant activities. The evaluation of antioxidant potential is typically carried out using in vitro assays that measure the radical scavenging capacity of the compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compounds dissolved in a suitable solvent.

-

Standard antioxidant (e.g., ascorbic acid or BHT).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for 2-amino-4-methyloxazole derivatives is still under development, preliminary findings suggest that modifications at the 2-amino and 5-positions of the oxazole ring significantly influence biological activity. For instance, the nature of the substituent on the amino group and the type of moiety attached to the 5-position can modulate the antimicrobial and anticancer potency. The isosteric replacement of thiazole with oxazole has been a key strategy in enhancing activity and improving physicochemical properties.

Conclusion

2-Amino-4-methyloxazole derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation in drug discovery programs. This technical guide provides a foundational understanding of the current state of research on these compounds, highlighting their synthesis, biological activities, and the experimental protocols used for their evaluation. Future research should focus on expanding the diversity of these derivatives, elucidating their mechanisms of action in various biological systems, and optimizing their pharmacokinetic and pharmacodynamic profiles to develop novel therapeutic agents.

An In-depth Technical Guide to the Safety and Handling of (4-Methyloxazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and potential toxicological properties of (4-Methyloxazol-2-YL)methanamine and its hydrochloride salt (CAS No. 1391733-72-4). Due to the limited availability of specific safety data for this compound, this document draws upon information from structurally related oxazole and amine compounds, as well as established experimental protocols for chemical safety assessment.

Chemical Identification and Physical Properties

While specific physical and chemical property data for this compound is not extensively published, data for related compounds can provide estimations.

| Property | Data for Related Compounds |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Solubility | Expected to be soluble in water and polar organic solvents |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria for similar amine and oxazole-containing compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Safety and Handling Precautions

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is mandatory when there is a potential for aerosol generation or if the substance is heated.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors. Use appropriate tools to handle the substance and avoid creating aerosols.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed and clearly labeled.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

To rigorously assess the toxicological profile of this compound, standardized experimental protocols should be employed.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Use a single sex (typically female) of a standard laboratory rodent strain.

-

Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide a standard laboratory diet and water.

-

Dose Preparation: Prepare a solution or suspension of the test substance in an appropriate vehicle.

-

Administration: Administer the substance by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Monitor animals for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.

-

Data Collection: Record the number of animals that die within the 14-day observation period. Note the time of death. Measure body weights shortly before substance administration and at least weekly thereafter. Perform a gross necropsy on all animals at the end of the study.

In Vitro Cytotoxicity Assay (Adapted from ISO 10993-5)

This assay evaluates the potential of a substance to cause cell death or inhibit cell growth.

Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line in a complete culture medium in a humidified incubator with 5% CO₂.

-

Test Substance Preparation: Prepare a stock solution of this compound in a solvent compatible with the cell culture (e.g., DMSO). Prepare serial dilutions in culture medium.

-

Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the test substance. Include positive (e.g., sodium lauryl sulfate) and negative (vehicle) controls.

-

Viability Assessment: After the incubation period, add the viability reagent (e.g., MTT) to each well. After a further incubation, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC₅₀ value from the dose-response curve.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not well-defined, oxazole derivatives are known to interact with various biological pathways, often exhibiting anticancer and anti-inflammatory properties. A potential, generalized signaling pathway that could be modulated by an oxazole-containing compound is depicted below.

This diagram illustrates a hypothetical scenario where an oxazole derivative could inhibit a receptor tyrosine kinase, leading to the downregulation of the PI3K/Akt/mTOR pathway, which is frequently implicated in cancer cell proliferation. Further research is necessary to elucidate the precise mechanism of action of this compound.

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in safe chemical handling procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

Methodological & Application

Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of (4-methyloxazol-2-yl)methanamine, a critical step in the synthesis of various pharmacologically active compounds. The protocols outlined below are established methods in organic synthesis, primarily focusing on reductive amination and direct alkylation with alkyl halides, offering versatility for the introduction of a wide range of alkyl substituents.

Introduction

This compound is a valuable building block in medicinal chemistry. N-alkylation of its primary amine functionality allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The choice of alkylation method can significantly impact reaction efficiency, yield, and purity of the final product. Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which helps to avoid the over-alkylation often observed with direct alkylation methods.[1][2]

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

-

Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields.

-

Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, requiring careful control of reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

-

If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[5]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K2CO3, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K2CO3 was used.

-

If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Data for Reductive Amination

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Isobutyraldehyde | NaBH(OAc)3 | DCM | 4 | 85-95 |

| 2 | Cyclohexanone | NaBH(OAc)3 | DCE | 6 | 80-90 |

| 3 | Benzaldehyde | NaBH3CN | MeOH | 8 | 75-85 |

Table 2: Representative Data for Direct Alkylation with Alkyl Halides

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K2CO3 | ACN | 60 | 12 | 60-75 |

| 2 | Ethyl Iodide | DIPEA | DMF | 50 | 16 | 55-70 |

| 3 | n-Butyl Bromide | K2CO3 | ACN | 80 | 24 | 50-65 |

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows for the described N-alkylation protocols.

Caption: Workflow for N-alkylation via Reductive Amination.

Caption: Workflow for N-alkylation via Direct Alkylation.

Caption: General Chemical Transformations for N-Alkylation.

References

Application Notes and Protocols: (4-Methyloxazol-2-YL)methanamine and Related Oxazole Scaffolds as Precursors for Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to interact with various enzymes and receptors, leading to a wide range of biological activities.[1] This has made oxazole derivatives a subject of intense research in the pursuit of novel therapeutic agents. While a specific, well-documented enzyme inhibitor derived directly from (4-Methyloxazol-2-YL)methanamine was not identified in a comprehensive literature search, the structurally related oxazole, 4-(2-methyloxazol-4-yl)benzenesulfonamide, serves as an excellent case study. This compound has been synthesized and identified as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[2][3]

These application notes will therefore focus on 4-(2-methyloxazol-4-yl)benzenesulfonamide as a representative example of an oxazole-based enzyme inhibitor. We will provide detailed protocols for its synthesis and biological evaluation, along with a discussion of the relevant signaling pathway. This information is intended to guide researchers in the design and development of novel enzyme inhibitors based on the versatile oxazole core.

Featured Application: Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a key enzyme in the metabolic pathway of dopamine, a neurotransmitter crucial for motor control and various cognitive functions.[2] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased dopamine levels in the brain. This mechanism is a cornerstone in the symptomatic treatment of Parkinson's disease.[3] The selective inhibition of MAO-B over its isoform, MAO-A, is a critical aspect of drug design to minimize side effects.

Quantitative Data Summary

The inhibitory activity of 4-(2-methyloxazol-4-yl)benzenesulfonamide against both MAO-A and MAO-B has been quantified, demonstrating its selectivity for the B isoform.

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (MAO-A/MAO-B) |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | 0.08 |

| MAO-B | 3.47 | ||

| Data sourced from Shetnev, A., et al. (2023).[2] |

Experimental Protocols

Synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide

This protocol describes a one-pot synthesis of the target compound from 4-(2-bromoacetyl)benzenesulfonamide and acetamide.[1]

Materials:

-

4-(2-bromoacetyl)benzenesulfonamide

-

Acetamide

-

Deionized Water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Combine 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) in a round-bottom flask.[1]

-

Heat the mixture to 150°C with stirring. The solid reactants will melt and react.[1]

-

Maintain the reaction at 150°C for 20 minutes.[1]

-

Allow the reaction mixture to cool slightly before diluting with approximately 30 mL of cold deionized water. This will cause the product to precipitate.[1]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.[1]

-

Wash the collected solid with an additional 10 mL of cold deionized water.[1]

-

Air-dry the purified product.

Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol

This protocol is a general guideline for a fluorometric assay to determine the inhibitory potential of a compound against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or a proprietary fluorogenic substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid enzyme inhibition by the solvent.

-

In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the positive control to their respective wells. Include a "no inhibitor" control containing only the assay buffer and solvent.

-

Add the recombinant human MAO-B enzyme to all wells except for a blank control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

-

Immediately place the microplate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a defined period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Synthetic Workflow for 4-(2-methyloxazol-4-yl)benzenesulfonamide

Caption: Synthetic workflow for 4-(2-methyloxazol-4-yl)benzenesulfonamide.

Experimental Workflow for MAO-B Inhibition Assay```dot

Caption: Simplified dopamine metabolism pathway involving MAO-B.

References

(4-Methyloxazol-2-YL)methanamine: A Versatile Building Block in Modern Medicinal Chemistry

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Methyloxazol-2-YL)methanamine has emerged as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of diverse and potent modulators of key biological targets. Its unique structural features, including the oxazole ring as a bioisosteric replacement for other functionalities and the primary amine handle for straightforward chemical modification, have positioned it as a privileged scaffold in the design of novel therapeutics. This document provides a detailed overview of its application, supported by experimental protocols and quantitative data from recent drug discovery programs.

Application in the Development of MRGX2 Inhibitors for Inflammatory Diseases

The Mas-related G-protein coupled receptor X2 (MRGX2) is a key player in mast cell degranulation and the release of pro-inflammatory mediators. Its inhibition presents a promising strategy for the treatment of inflammatory conditions such as atopic dermatitis and chronic urticaria. This compound has been successfully employed as a key building block in the synthesis of potent 3-amino-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives that act as MRGX2 inhibitors.

Signaling Pathway of MRGX2

Activation of the Gq-coupled MRGX2 receptor by various ligands, including neuropeptides and antimicrobial peptides, triggers a signaling cascade that leads to the mobilization of intracellular calcium. This, in turn, results in the degranulation of mast cells and the release of a host of inflammatory mediators like cytokines and chemokines, contributing to both acute and chronic inflammatory responses[1].

Quantitative Data of Resulting MRGX2 Inhibitors